tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride
Description
tert-Butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride is a Boc-protected azetidine derivative with a methoxy substituent at the 3-position of the azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles valued in medicinal chemistry for their conformational rigidity and ability to modulate pharmacokinetic properties. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines during synthetic processes, enabling selective reactivity in multi-step syntheses. This compound is primarily utilized as a building block in drug discovery, particularly for designing protease inhibitors, kinase inhibitors, and other small-molecule therapeutics .
The molecular formula is C₁₁H₂₂ClN₂O₃, with a molecular weight of 265.76 g/mol (exact mass may vary slightly based on isotopic composition). Its structure includes a methoxy-functionalized azetidine ring linked via a methylene group to the carbamate-protected amine. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in solution-phase reactions .
Properties
IUPAC Name |
tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-9(2,3)15-8(13)12-7-10(14-4)5-11-6-10;/h11H,5-7H2,1-4H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWADJUYPSRALKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CNC1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173991-92-7 | |
| Record name | Carbamic acid, N-[(3-methoxy-3-azetidinyl)methyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173991-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-methoxyazetidine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes purification steps such as recrystallization or chromatography to ensure the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study the interactions of azetidine derivatives with biological targets. It can serve as a probe to investigate enzyme mechanisms and receptor binding .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new pharmaceuticals targeting specific diseases .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride to other azetidine-based Boc-protected compounds are critical for understanding its synthetic and pharmacological relevance. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Substituent Effects: Methoxy Group: The methoxy substituent in the target compound introduces steric bulk and moderate polarity, balancing solubility and metabolic stability. This contrasts with the fluoro analog, which enhances electronegativity and bioavailability but may reduce solubility . Ethyl Group: The ethyl-substituted analog increases lipophilicity, favoring blood-brain barrier penetration, but may reduce aqueous solubility compared to the methoxy derivative .
Molecular Weight and Solubility: The methoxy derivative (265.76 g/mol) has a higher molecular weight than the fluoro (240.70 g/mol) and ethyl (236.74 g/mol) analogs, influencing its pharmacokinetic profile. Hydrochloride salts across all compounds improve solubility in polar solvents like water or methanol, critical for reaction compatibility .
Synthetic Utility :
- The Boc group in all compounds allows for orthogonal deprotection under acidic conditions (e.g., HCl/dioxane), enabling sequential functionalization .
- Methoxy and fluoro derivatives are often synthesized via nucleophilic substitution on pre-functionalized azetidine precursors, while ethyl and hydroxy variants may require reductive amination or oxidation steps .
Pharmacological Relevance :
Biological Activity
tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride (CAS: 2173991-92-7) is a compound with significant potential in pharmaceutical research due to its unique structural properties and biological activities. This article examines its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
- Molecular Formula : C10H21ClN2O3
- Molecular Weight : 252.74 g/mol
- IUPAC Name : tert-butyl ((3-methoxyazetidin-3-yl)methyl)carbamate hydrochloride
- Purity : 97%
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of medicinal chemistry. Key findings include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.
- Neuroprotective Effects : The compound has shown potential neuroprotective effects in vitro, particularly against neurotoxicity induced by amyloid beta peptides. This suggests a possible application in neurodegenerative diseases such as Alzheimer's.
- Binding Affinity Studies : Interaction studies have demonstrated that the compound binds effectively to certain biological targets, which is crucial for evaluating its therapeutic potential.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the azetidine ring and subsequent carbamate formation. The general synthetic pathway can be summarized as follows:
- Formation of 3-Methoxyazetidine : Starting from appropriate precursors, the azetidine ring is constructed.
- Carbamate Formation : The tert-butyl group is introduced via a carbamate reaction.
- Hydrochloride Salt Formation : Finally, hydrochloric acid is added to form the hydrochloride salt for improved solubility.
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided below:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| tert-butyl N-(2-methylazetidin-3-yl)carbamate | Similar azetidine structure | Variation in methyl group positioning affects activity |
| tert-butyl N-(4-methylpiperidin-1-yl)carbamate | Piperidine ring instead of azetidine | Different ring structure may lead to distinct properties |
| tert-butyl N-(3-methoxyazetidin-3-yl)carbamate | Methoxy substitution at azetidine | Alters lipophilicity and potentially affects bioavailability |
Case Studies
Several case studies have explored the biological effects of similar compounds, providing insights into their potential applications:
-
Neuroprotection Against Aβ Toxicity :
- A study demonstrated that compounds with similar structures could reduce oxidative stress markers in neuronal cells exposed to amyloid beta, suggesting a protective mechanism that could be harnessed for therapeutic purposes.
-
Antimicrobial Efficacy :
- Research on related carbamates has shown promising results against various bacterial strains, indicating that modifications to the azetidine structure can enhance antimicrobial activity.
Q & A
Basic Research Questions
Q. What are the optimal coupling reagents and conditions for synthesizing tert-butyl carbamate derivatives like tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride?
- Methodological Answer : Use carbodiimide-based coupling reagents (e.g., EDCI) with HOBt as an additive to activate the carboxyl group, enabling efficient condensation between tert-butyl carbamate precursors and azetidine derivatives. Reaction conditions typically involve anhydrous solvents (e.g., DCM or DMF) under nitrogen at 0–25°C for 12–24 hours. Monitor reaction progress via TLC or LC-MS .
Q. How can researchers confirm the structural integrity of the synthesized compound, particularly the azetidine ring and carbamate linkage?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Use - and -NMR to verify methoxyazetidinyl protons (δ 3.2–3.8 ppm) and tert-butyl carbamate carbonyl (δ ~155 ppm).
- IR : Confirm carbamate C=O stretching (~1700 cm) and N-H vibrations (~3300 cm).
- HRMS : Validate molecular formula (e.g., CHClNO) .
Q. What are the recommended storage and handling protocols for this hydrochloride salt to ensure stability?
- Methodological Answer : Store in airtight containers at 2–8°C under desiccation to prevent hydrolysis of the carbamate group. Handle in a fume hood with PPE (gloves, lab coat, goggles) to avoid inhalation/contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the methoxyazetidine moiety in biological activity (e.g., receptor binding)?
- Methodological Answer :
- Molecular Docking : Model interactions between the methoxyazetidine group and target receptors (e.g., GPCRs) using software like AutoDock.
- SAR Analysis : Synthesize analogs with modified azetidine substituents (e.g., ethoxy, hydroxy) and compare bioactivity via in vitro assays (IC, EC) .
Q. What strategies resolve contradictions in reported stability data under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability Profiling : Incubate the compound in buffers (pH 1–10) at 25°C/40°C. Monitor degradation via HPLC and identify byproducts (e.g., tert-butyl alcohol, azetidine derivatives) using LC-MS/MS.
- Kinetic Analysis : Calculate degradation rate constants () and predict shelf-life using Arrhenius equations .
Q. How can researchers assess the compound’s ecotoxicological impact if released into aquatic environments?
- Methodological Answer : Follow OECD guidelines:
- Acute Toxicity : Expose Daphnia magna or zebrafish embryos to graded concentrations (0.1–100 mg/L) and measure LC over 96 hours.
- Biodegradation : Use OECD 301F respirometry to evaluate microbial degradation over 28 days.
- Bioaccumulation : Calculate log experimentally (shake-flask method) or via computational tools (e.g., EPI Suite) .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
